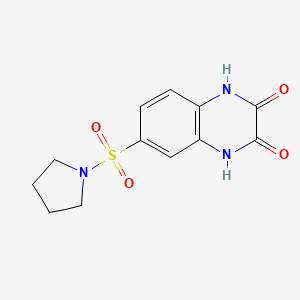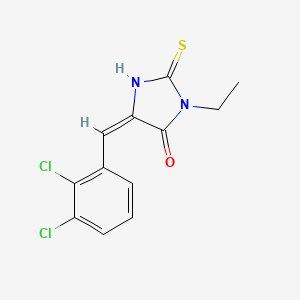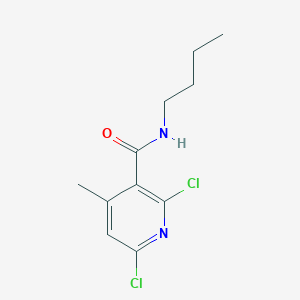
(1H-indol-4-ylmethyl)(3-methoxybenzyl)amine
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to "(1H-indol-4-ylmethyl)(3-methoxybenzyl)amine" often involves multi-step organic reactions, including amine alkylation, reductive amination, and condensation reactions. For example, a one-pot two-step synthesis process has been reported for related compounds, utilizing solvent-free conditions to achieve high yields through condensation and reduction reaction sequences (Becerra et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds, including "(1H-indol-4-ylmethyl)(3-methoxybenzyl)amine," is characterized by spectroscopic techniques such as FTIR-ATR, NMR (1D and 2D), EIMS, and elemental analysis. These methods provide detailed insights into the compound's structural features, including the presence of indole and benzylamine functionalities (Becerra et al., 2021).
Applications De Recherche Scientifique
Anticancer Properties and Molecular Docking Studies
Compounds structurally related to (1H-indol-4-ylmethyl)(3-methoxybenzyl)amine, particularly those with 1,3,4-thiadiazole cores and indole derivatives, have been explored for their pharmacological applications. Research demonstrates the potential of these compounds in acting as anticancer agents. For instance, certain Schiff bases derived from 1,3,4-thiadiazole compounds have shown high DNA protective ability against oxidative stress and exhibited cytotoxicity against cancer cell lines, indicating their potential for chemotherapy strategies (Gür et al., 2020).
Synthetic Pathways and Chemical Transformations
The synthesis of complex amines, including those related to (1H-indol-4-ylmethyl)(3-methoxybenzyl)amine, has been a subject of interest in organic chemistry. A notable example includes the one-pot aminobenzylation of aldehydes with toluenes, presenting a pathway to synthesize a wide array of 1,2-diarylethylamine derivatives (Wang et al., 2018). Such methodologies offer rapid access to biologically active compounds, highlighting the significance of (1H-indol-4-ylmethyl)(3-methoxybenzyl)amine in synthetic organic chemistry.
Antimicrobial Activities and Structural Analysis
Research on indole derivatives, akin to (1H-indol-4-ylmethyl)(3-methoxybenzyl)amine, reveals their potential in antimicrobial applications. For example, new indole derivatives containing pyrazoles have been developed with significant in-vitro tumor cell-growth inhibition properties (Farghaly, 2010). These findings suggest that structurally similar compounds could offer valuable insights into the development of new antimicrobial agents.
Corrosion Inhibition
The applications of amine derivatives extend into the field of materials science, particularly in corrosion inhibition. Compounds with amine functionalities have been studied for their efficacy in protecting metals against corrosion, underscoring the versatility of (1H-indol-4-ylmethyl)(3-methoxybenzyl)amine-related structures in industrial applications (Boughoues et al., 2020).
Propriétés
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-(3-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-15-6-2-4-13(10-15)11-18-12-14-5-3-7-17-16(14)8-9-19-17/h2-10,18-19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEBNFNARQFVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-4-yl)-N-(3-methoxybenzyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)
![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)